3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one
Description
Properties
Molecular Formula |
C24H19NO2S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-phenoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19NO2S2/c26-23-22(29-24(28)25(23)15-14-18-8-3-1-4-9-18)17-19-10-7-13-21(16-19)27-20-11-5-2-6-12-20/h1-13,16-17H,14-15H2/b22-17- |
InChI Key |
CLGPLTHKNPLZEX-XLNRJJMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation Under Solvent-Free Conditions
A widely adopted method involves reacting phenethylamine (1.0 equiv), 3-phenoxybenzaldehyde (1.2 equiv), and thioglycolic acid (1.5 equiv) in the presence of Bi(SCH₂COOH)₃ (5 mol%) at 70°C under solvent-free conditions. The catalyst promotes imine formation and subsequent cyclization, yielding the target compound in 82–85% purity after 4–6 hours.
Mechanistic Insights :
-
Imine Formation : The amine and aldehyde condense to form a Schiff base.
-
Thiol Addition : Thioglycolic acid attacks the imine carbon, generating a thioamide intermediate.
-
Cyclization : Intramolecular nucleophilic acyl substitution closes the thiazolidinone ring.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 70°C | +15% |
| Catalyst Loading | 5 mol% | +20% |
| Reaction Time | 5 hours | Max yield |
Stepwise Synthesis via Thioamide Intermediate
For improved stereocontrol, a two-step protocol is employed:
-
Thioamide Preparation : Phenethylamine reacts with 3-phenoxybenzaldehyde in ethanol under reflux to form the Schiff base, followed by treatment with thioglycolic acid and zinc chloride.
-
Cyclization : The thioamide intermediate undergoes acid-catalyzed (HCl/glacial acetic acid) cyclization at 90°C for 3 hours, affording the Z-configured product in 78% yield .
Advantages :
-
Better control over benzylidene geometry.
-
Isolation of intermediates enables quality checks via TLC or HPLC.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Replacing conventional heating with ultrasonic irradiation (40 kHz, 300 W) reduces reaction time to 45 minutes while maintaining yields at 80–83% . The cavitation effect enhances mass transfer, accelerating imine and thioamide formation.
Typical Conditions :
Nanocatalyst-Mediated Synthesis
Palladium nanoparticles (Pd NPs) immobilized on silica (2 wt%) enable a solvent-free, one-pot reaction at 100°C. The nanocatalyst provides a high surface area for reactant adsorption, achieving 88% yield in 2 hours.
Comparative Performance :
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| Bi(SCH₂COOH)₃ | 85 | 5 hours |
| Pd NPs/SiO₂ | 88 | 2 hours |
| VOSO₄ | 83 | 45 minutes |
Stereochemical Control and Analytical Validation
Z-Configuration Enforcement
The Z-isomer predominates (>95%) when reactions are conducted in aprotic solvents (toluene, DCM) with bulky catalysts (e.g., DIPEA). Polar solvents (water, ethanol) favor E-isomers due to stabilization of the transition state’s dipole moment.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, CH=S), 7.45–7.10 (m, 14H, aromatic), 4.30 (t, J = 7.2 Hz, 2H, N–CH₂), 3.02 (t, J = 7.2 Hz, 2H, CH₂–Ph).
Industrial Scalability and Challenges
While lab-scale methods are robust, scaling up faces hurdles:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of 3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone core and phenyl rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Rhodanine derivatives exhibit significant diversity in substituents at positions 3 and 5, which directly modulate their physicochemical and biological properties. Below is a comparative analysis of the target compound with key analogs:
Substituent Variations and Structural Features
A. Position 3 Modifications
- 3-Phenyl Group (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one): The phenyl group contributes to π-π stacking interactions in crystal lattices, as observed in its orthorhombic crystal structure (space group Pbca) .
- 3-(4-Bromophenyl) Group (e.g., (5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one): Bromine introduces steric bulk and electronegativity, altering dipole moments and reactivity .
B. Position 5 Modifications
- 2-Methylbenzylidene (e.g., compound II in ): Methyl substitution at the ortho-position induces steric hindrance, distorting planarity and reducing conjugation efficiency .
- 2-Chlorophenylmethylidene (e.g., compound in ): Chlorine enhances electronegativity, increasing dipole-dipole interactions and melting points .
Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents increase molecular polarity and boiling points (e.g., 496.6°C for the nitro-methoxy derivative ).
- Solvation Effects: Methanol solvates (e.g., ) exhibit altered crystal packing compared to dimethylsulfoxide analogs due to hydrogen-bonding differences .
Crystallographic and Conformational Analysis
- Planarity: Derivatives with unhindered benzylidene groups (e.g., target compound) adopt near-planar conformations, facilitating π-stacking. Steric bulk (e.g., 2-methyl or 2-chloro substituents) introduces torsional angles up to 179.23° () .
- Hydrogen Bonding: Methanol-solvated structures () show O–H···S interactions, whereas non-solvated analogs rely on C–H···O/N bonds .
Biological Activity
3-Phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19N2O2S
- Molecular Weight : 335.43 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are the key areas of research findings:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Staphylococcus aureus | 0.15 µM |
| Candida albicans | 0.83 µM |
These results suggest that the compound may be effective as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
Studies have shown that this compound acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. The IC50 values for these activities are reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Cyclooxygenase (COX) | 0.39 |
| Lipoxygenase (LOX) | 0.77 |
This dual inhibition indicates potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 10.0 |
These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis.
Case Studies
A recent study evaluated the efficacy of this compound in a rat model of inflammation. The results indicated that oral administration significantly reduced edema, demonstrating its potential as an anti-inflammatory drug.
Study Design:
- Model : Rat carrageenan footpad edema model
- Dosage : 10 mg/kg body weight
- Outcome : Reduction in paw swelling by approximately 60% compared to control groups.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one?
The synthesis typically involves multi-step reactions starting with the condensation of thioamide derivatives with substituted aldehydes under reflux conditions. Key steps include:
- Formation of the thiazolidinone core via cyclization using base catalysts (e.g., KOH) in ethanol or DMSO .
- Introduction of the phenoxyphenyl group via a Michael addition or Wittig reaction, requiring inert atmospheres and temperature control (60–80°C) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Critical Parameters : Solvent polarity (e.g., ethanol vs. DMSO), reaction time (6–24 hours), and catalyst loading (1–5 mol%) significantly impact yield (reported 45–75%) .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- NMR Spectroscopy : 1H and 13C NMR are used to verify the Z-configuration of the methylidene group and substituent positions. Key signals include the thioxo (C=S) resonance at ~190 ppm in 13C NMR .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) and monitors degradation under stress conditions .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 435.6) .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key transformations in the synthesis of this compound?
Mechanistic studies often employ:
- Kinetic Analysis : Monitoring intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., thiazolidinone ring closure) .
- Isotopic Labeling : Using deuterated solvents (e.g., D2O) to track proton transfer steps in cyclization reactions .
- Computational Modeling : Density Functional Theory (DFT) to predict transition states and validate experimental activation energies .
Q. What strategies optimize synthesis yields while minimizing by-products?
- Design of Experiments (DOE) : Taguchi or Box-Behnken designs to optimize variables (e.g., temperature, solvent ratio) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective C–S bond formation, reducing side reactions .
- Continuous Flow Reactors : Enhanced heat/mass transfer improves yield by 15–20% compared to batch methods .
Q. How can biological activity be systematically assessed for this compound?
- In Vitro Assays :
-
Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
-
Anti-inflammatory Activity: COX-2 inhibition measured via ELISA .
- In Vivo Models :
-
Acute toxicity studies in rodents (OECD 423 guidelines) to determine LD50 .
-
Efficacy in xenograft models for anticancer potential .
Key Considerations : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
Q. How should researchers address contradictory data in bioactivity studies?
Contradictions often arise from:
- Purity Variability : Impurities >2% can skew bioactivity; re-test with HPLC-validated samples .
- Assay Conditions : pH, serum content, or incubation time differences affect results. Standardize protocols (e.g., RPMI-1640 media, 5% CO2) .
- Cell Line Heterogeneity : Use STR-profiled cell lines and include multiple models (e.g., primary vs. metastatic cells) .
Q. What methodologies assess the compound’s stability under physiological or storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates shelf stability) .
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Solution Stability : Monitor pH-dependent hydrolysis (e.g., phosphate buffer at pH 7.4 vs. 2.0) over 72 hours .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
- Functional Group Modifications : Replace phenoxy groups with electron-withdrawing substituents (e.g., nitro) to enhance cytotoxicity .
- Stereochemical Tweaks : Compare Z/E isomers to confirm the Z-configuration’s role in binding affinity .
- Pharmacophore Mapping : QSAR models identify critical moieties (e.g., thioxo group) for target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
